ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a piperazine moiety, which is commonly found in pharmaceuticals due to its ability to modulate pharmacokinetic properties .
Preparation Methods
The synthesis of ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate involves multiple steps. The general synthetic route includes the following steps:
Formation of the indole core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the piperazine moiety: The piperazine ring is incorporated into the molecule through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. One of the primary targets is the alpha1-adrenergic receptor, a G-protein-coupled receptor involved in the contraction of smooth muscles . The compound acts as an antagonist at this receptor, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine, which leads to its therapeutic effects.
Comparison with Similar Compounds
Ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate can be compared with other indole derivatives and piperazine-containing compounds. Similar compounds include:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also contains a piperazine moiety and exhibits antibacterial activity.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are studied for their affinity to alpha1-adrenergic receptors and potential therapeutic applications in neurological disorders.
The uniqueness of this compound lies in its specific structure, which combines the indole core with a piperazine moiety, providing a unique pharmacological profile.
Properties
CAS No. |
890092-11-2 |
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Molecular Formula |
C26H32N4O5 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
ethyl 5-methoxy-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoylamino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C26H32N4O5/c1-5-35-26(32)24-23(19-16-18(33-3)10-11-20(19)27-24)28-25(31)17(2)29-12-14-30(15-13-29)21-8-6-7-9-22(21)34-4/h6-11,16-17,27H,5,12-15H2,1-4H3,(H,28,31) |
InChI Key |
MHHNHKYSYWAIOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=O)C(C)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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